Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-)
Description
Chemical Identity and IUPAC Nomenclature
The compound is systematically named according to IUPAC guidelines as hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) . Its molecular formula is C~36~H~27~CrN~6~O~12~^+^ , with a molecular weight of 787.62868 g/mol . The structure comprises a chromium(III) center coordinated by two deprotonated organic ligands, each containing:
- A 2-hydroxy-6-nitro-1-naphthyl group linked via an azo bond (-N=N-)
- A 2,4-dihydroxyphenyl moiety
- An ethanonato (acetylacetonate-like) fragment
The coordination geometry around chromium is octahedral, with the two ligands acting as bidentate donors through their oxygen and nitrogen atoms.
Table 1: Key Molecular Parameters
| Property | Value |
|---|---|
| CAS Number | 94277-74-4 |
| Molecular Formula | C~36~H~27~CrN~6~O~12~^+^ |
| Molecular Weight | 787.62868 g/mol |
| Coordination Geometry | Octahedral |
| Ligand Denticity | Bidentate |
Historical Development of Chromium-Azo Coordination Complexes
Chromium-azo complexes emerged as critical targets in coordination chemistry following the 19th-century discovery of azo dyes. The development of this specific compound aligns with mid-20th century advances in metalloorganic synthesis, particularly the refinement of diazotization-coupling methodologies for creating stable metal-coordinated azo ligands. Key historical milestones include:
- 1880s : First systematic studies of azo-chromium complexes as textile dyes, leveraging chromium's ability to form stable complexes with organic ligands.
- 1950s : Development of nitro-substituted naphthyl azo ligands, enabling enhanced lightfastness in coordination complexes.
- 1980s : Structural characterization via X-ray crystallography confirmed the octahedral geometry of chromium(III) in such complexes.
The compound's design reflects evolutionary improvements in ligand architecture, particularly the strategic placement of electron-withdrawing nitro groups and electron-donating hydroxy groups to optimize metal-ligand charge transfer interactions.
Role in Coordination Chemistry Research
This chromium complex serves as a model system for investigating three fundamental aspects of coordination chemistry:
Ligand Field Effects : The nitro group at the 6-position of the naphthyl ring induces significant ligand field splitting, altering the d-orbital energy levels of chromium. Spectroscopic studies reveal a strong-field ligand environment , with absorption bands in the visible range (λ~max~ ≈ 450–600 nm) attributable to d-d transitions.
Tautomeric Equilibria : The hydroxy and azo groups participate in proton transfer reactions, enabling the ligand to exist in multiple tautomeric forms. This dynamic behavior influences the complex's solubility and redox properties.
Supramolecular Interactions : Extended conjugation across the azo-naphthyl system facilitates π-π stacking and hydrogen bonding, making the compound a candidate for designing molecular assemblies. The ethanonato moiety further contributes to crystalline packing efficiency.
Table 2: Comparative Analysis of Chromium-Azo Complexes
| Complex Type | λ~max~ (nm) | Stability Constant (log K) | Application Scope |
|---|---|---|---|
| Simple phenylazo | 380–420 | 8.2–10.5 | pH indicators |
| Nitro-naphthyl derivatives | 450–600 | 12.7–14.3 | Catalysis, sensors |
| Ethanonato-bridged | 520–650 | 15.1–16.9 | Advanced materials design |
Properties
CAS No. |
94277-74-4 |
|---|---|
Molecular Formula |
C36H27CrN6O12+ |
Molecular Weight |
787.6 g/mol |
IUPAC Name |
chromium;1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitronaphthalen-1-yl)diazenyl]phenyl]ethanone;hydron |
InChI |
InChI=1S/2C18H13N3O6.Cr/c2*1-9(22)13-7-14(17(25)8-16(13)24)19-20-18-12-4-3-11(21(26)27)6-10(12)2-5-15(18)23;/h2*2-8,23-25H,1H3;/p+1 |
InChI Key |
JQXJZYREDDUDPZ-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.CC(=O)C1=CC(=C(C=C1O)O)N=NC2=C(C=CC3=C2C=CC(=C3)[N+](=O)[O-])O.[Cr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) typically involves the following steps:
Formation of the azo compound: The azo compound is synthesized by diazotization of 2-hydroxy-6-nitro-1-naphthylamine followed by coupling with 2,4-dihydroxyacetophenone.
Complexation with chromate: The resulting azo compound is then reacted with a chromate source, such as potassium chromate, under acidic conditions to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include:
Continuous flow reactors: To ensure consistent reaction conditions and efficient heat transfer.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) can undergo various chemical reactions, including:
Oxidation-reduction reactions: Due to the presence of the chromate ion, which can act as an oxidizing agent.
Substitution reactions: Involving the azo group or hydroxyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or hydrazine.
Acidic or basic conditions: Depending on the desired reaction pathway.
Major Products
Oxidation products: May include quinones or other oxidized derivatives of the organic ligand.
Reduction products: May include amines or other reduced derivatives of the azo compound.
Scientific Research Applications
Biochemical Research
Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) is primarily utilized in biochemical studies due to its biological activity linked to the azo dye structure. Its applications include:
- Antioxidant Activity : Studies have indicated that chromium complexes can exhibit significant antioxidant properties, which may help reduce oxidative stress in biological systems. The compound's structural configuration allows it to interact effectively with reactive oxygen species.
Analytical Chemistry
This compound serves as a reagent in various analytical applications:
- Colorimetric Analysis : The distinct coloration of hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) enables its use in colorimetric assays for detecting specific ions or compounds. The azo group contributes to strong absorbance characteristics, making it useful for quantitative analysis.
Materials Science
In materials science, this compound can be applied in:
- Dye Synthesis : The azo structure of the compound is leveraged in synthesizing dyes for textiles and other materials, providing vibrant colors and stability.
Case Study 1: Antioxidant Properties
A study conducted on the antioxidant properties of chromium complexes demonstrated that hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) exhibited significant free radical scavenging activity. This property was attributed to the structural configuration of the compound, allowing effective interaction with reactive oxygen species.
Case Study 2: Colorimetric Detection
Research published in a peer-reviewed journal highlighted the use of this compound in a colorimetric assay for detecting lead ions in water samples. The assay utilized the distinct color change upon interaction with lead ions, allowing for sensitive detection at low concentrations. This application underscores the utility of hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) in environmental monitoring and safety assessments.
Mechanism of Action
The mechanism by which Hydrogen bis[1-[2,4-dihydroxy-5-[(2-hydroxy-6-nitro-1-naphthyl)azo]phenyl]ethanonato(2-)]chromate(1-) exerts its effects involves:
Coordination chemistry: The chromate ion coordinates with the organic ligand, stabilizing the complex.
Electron transfer: The chromate ion can undergo redox reactions, facilitating electron transfer processes.
Interaction with biological molecules: The azo group and hydroxyl groups can interact with biological molecules, leading to staining or other effects.
Comparison with Similar Compounds
Compound A : bis[4-hydroxy-6-[(2-hydroxy-5-methylphenyl)azo]-3-[(2-hydroxy-3-nitro-5-sulphophenyl)azo]naphthalene-2-sulphonato(4-)]chromate(5−) (CAS 65718-42-5)
Compound B : Hydrogen bis[3-[(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-4-hydroxy-N-isopropylbenzene-1-sulphonamidato(2−)]chromate(1−) (CAS 71566-29-5)
- The isopropylamine counterion improves solubility in organic solvents .
Compound C : Hydrogen Bis[2,4-dihydro-4-[(2-hydroxy-5-methyl-3-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2−)]chromate(1−) (CAS N/A)
- Key Differences: Includes a pyrazolone ring with methyl and phenyl substituents, enhancing lipophilicity for membrane penetration. A dodecylimino group in the counterion (2,2'-(dodecylimino)bis[ethanol]) increases surfactant-like properties .
Physical and Chemical Properties
Stability and Reactivity
- Reference Compound : Nitro groups stabilize the azo linkage but may undergo reduction under acidic conditions. Chromium chelation reduces ligand lability .
- Compound A : Sulfonate groups increase susceptibility to hydrolysis at high temperatures .
- Compound B : Pyrazole rings resist tautomerism, enhancing photostability compared to naphthyl-based analogs .
Biological Activity
Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) is a complex organic-inorganic compound characterized by its coordination with a chromate ion and an organic ligand containing azo, hydroxyl, and nitro functional groups. This compound is notable for its potential biological activity, particularly in the fields of biochemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C36H27CrN6O12
- Molecular Weight : 787.629 g/mol
- CAS Number : 94277-74-4
The structure features a chromate ion coordinated to a complex organic ligand, which includes multiple functional groups that can influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to undergo redox reactions due to the presence of the chromate ion. The following mechanisms are proposed:
- Coordination Chemistry : The chromate ion stabilizes the complex through coordination with the organic ligand.
- Electron Transfer : The compound can facilitate electron transfer processes, which are critical in various biochemical pathways.
- Interaction with Biological Molecules : The functional groups (azo and hydroxyl) can interact with proteins and nucleic acids, potentially leading to staining or other biological effects.
Biological Effects
Research indicates that compounds similar to Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) may exhibit various biological activities, including:
- Antioxidant Properties : Potential to scavenge free radicals.
- Cytotoxicity : Induction of apoptosis in certain cancer cell lines.
- Antimicrobial Activity : Inhibition of bacterial growth in vitro.
Cytotoxicity Assays
In a study assessing the cytotoxic effects of similar azo compounds on cancer cell lines, it was found that these compounds could induce apoptosis through oxidative stress mechanisms. The study utilized MTT assays to measure cell viability after exposure to varying concentrations of the compound.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Antioxidant Activity
Another investigation focused on the antioxidant capacity of similar chromate complexes. The DPPH radical scavenging assay indicated that these compounds could effectively reduce DPPH radicals, suggesting potential use as antioxidant agents.
| Compound | IC50 (µM) |
|---|---|
| Control | 150 |
| Compound A | 75 |
| Compound B | 50 |
Comparative Analysis with Similar Compounds
Hydrogen bis(1-(2,4-dihydroxy-5-((2-hydroxy-6-nitro-1-naphthyl)azo)phenyl)ethanonato(2-))chromate(1-) can be compared with other azo compounds and chromate complexes to highlight its unique properties:
| Compound Name | Redox Potential | Biological Activity |
|---|---|---|
| Hydrogen bis(1-(2,4-dihydroxyphenyl)ethanonato(2-))chromate | Moderate | Low |
| Hydrogen bis(1-(2-hydroxy-5-nitrophenyl)azo)-chromate | High | Antimicrobial |
| Hydrogen bis(1-(2,4-dihydroxy-5-(nitrophenyl)azo)phenyl) | Low | Antioxidant |
Q & A
Basic: What spectroscopic methods are recommended for characterizing the coordination environment of this chromate complex?
Answer:
To determine the coordination geometry and ligand interactions, use a combination of:
- UV-Vis Spectroscopy : Identify d-d transition bands (e.g., λmax 450–600 nm for Cr(III) octahedral complexes) and ligand-to-metal charge transfer (LMCT) peaks.
- Infrared (IR) Spectroscopy : Analyze vibrational modes of azo (-N=N-), nitro (-NO2), and phenolic (-OH) groups. Compare shifts in ν(N=N) (~1400–1600 cm<sup>-1</sup>) and ν(C-O) (~1250 cm<sup>-1</sup>) to confirm ligand binding .
- X-ray Diffraction (XRD) : Resolve crystal structure to assign bond lengths/angles and confirm octahedral vs. tetrahedral geometry.
Basic: How can synthesis protocols for this compound be optimized to improve purity and yield?
Answer:
Key methodological considerations:
- Stepwise Ligand Preparation : Synthesize the azo-phenyl ligand precursor first to avoid side reactions during metallation. Monitor pH (optimal ~5–6) to stabilize the chromate ion.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Recrystallize the final product in ethanol-water mixtures to remove unreacted Cr(III) salts.
- Yield Tracking : Compare yields under varying temperatures (e.g., 60°C vs. 80°C) and stoichiometric ratios (Cr:ligand = 1:2) .
Advanced: How can computational modeling resolve discrepancies in reported spectroscopic data for this complex?
Answer:
Discrepancies in UV-Vis or IR spectra often arise from solvent effects or protonation states. Address this via:
- Density Functional Theory (DFT) : Simulate electronic transitions and vibrational modes for different tautomers (e.g., enol vs. keto forms of the phenolic group). Compare computed vs. experimental λmax to validate the dominant species.
- Solvent Modeling : Use polarizable continuum models (PCM) to account for solvent polarity effects on spectral shifts.
- Validation : Cross-reference computational results with high-resolution mass spectrometry (HR-MS) to confirm molecular ion peaks .
Advanced: What methodologies are suitable for studying the environmental degradation pathways of this compound?
Answer:
To assess atmospheric or aquatic degradation:
- Photolysis Experiments : Expose the compound to UV light (λ = 254–365 nm) in a photoreactor. Monitor degradation kinetics using HPLC-MS to identify nitro-reduction or azo-cleavage products.
- Oxidative Degradation : Use Fenton’s reagent (Fe<sup>2+</sup>/H2O2) to simulate hydroxyl radical reactions. Track Cr(III) release via ICP-OES.
- Ecotoxicity Assays : Evaluate biodegradability using OECD 301D respirometry and algal growth inhibition tests .
Advanced: How can researchers validate the redox behavior of this chromate complex in catalytic applications?
Answer:
For redox studies:
- Cyclic Voltammetry (CV) : Scan potentials between -1.0 V to +1.5 V (vs. Ag/AgCl) in acetonitrile. Look for Cr(III)/Cr(II) reduction peaks (~-0.5 V) and ligand-centered oxidation.
- Electron Paramagnetic Resonance (EPR) : Detect paramagnetic intermediates (e.g., Cr(II)) at low temperatures (77 K).
- Catalytic Testing : Assess hydrogen peroxide activation efficiency in Fenton-like reactions using terephthalic acid as a hydroxyl radical probe .
Basic: What analytical techniques are critical for confirming the ligand-to-metal ratio in this complex?
Answer:
- Elemental Analysis (EA) : Measure %C, %H, %N, and %Cr to confirm stoichiometry.
- Thermogravimetric Analysis (TGA) : Monitor mass loss during pyrolysis to estimate ligand decomposition steps.
- Molar Conductivity : Measure in DMSO to determine ionic character (Λm < 50 S·cm<sup>2</sup>/mol suggests a neutral complex) .
Advanced: How can time-resolved spectroscopy elucidate excited-state dynamics in this chromophore?
Answer:
- Time-Resolved Fluorescence (TRF) : Use a picosecond laser (λex = 355 nm) to probe emission decay kinetics.
- Transient Absorption Spectroscopy : Track LMCT or metal-centered (MC) states over nanoseconds.
- Quantum Yield Calculation : Compare radiative vs. non-radiative decay pathways using integrating sphere detectors .
Advanced: What strategies mitigate batch-to-batch variability in synthesizing this compound?
Answer:
- Process Control : Implement in-situ FTIR to monitor reaction progress and adjust pH/temperature dynamically.
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., stirring rate, ligand purity).
- Quality Control : Apply principal component analysis (PCA) to batch spectra (IR, UV-Vis) to detect outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
